Technical Documentation Center

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
  • CAS: 1862410-77-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

In-Depth NMR Characterization Guide: 1 H and 13 C Chemical Shifts of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline Executive Summary The structural elucidation of poly-substituted tetrahydroquinolines (THQs) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth NMR Characterization Guide: 1 H and 13 C Chemical Shifts of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

The structural elucidation of poly-substituted tetrahydroquinolines (THQs) is a critical bottleneck in preclinical drug discovery, particularly when halogenated moieties are introduced to modulate lipophilicity and metabolic stability. 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (CAS: 1862410-77-2) presents a highly specific magnetic environment due to the competing electronic effects of its substituents. This technical guide provides a rigorous framework for predicting, acquiring, and validating the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, emphasizing the causality behind spin-spin couplings and the self-validating nature of high-resolution NMR protocols.

Structural Anatomy & The Causality of Chemical Shifts

To accurately assign the NMR spectra of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline, one must first deconstruct the causality of its magnetic environment. The molecule consists of a saturated tetrahydropyridine ring fused to a highly substituted benzene ring.

The chemical shifts are governed by three primary electronic phenomena:

  • The Mesomeric Effect (+M) of Nitrogen: The lone pair on the secondary amine (N-1) delocalizes into the aromatic system, generally shielding the ortho (C-8) and para (C-6) positions [1].

  • The Dual Effect of Fluorine (C-6): Fluorine is the most electronegative element, exerting a powerful inductive withdrawal (-I) through the σ -bond, which strongly deshields the ipso carbon (C-6) to >150 ppm. Conversely, its lone pairs donate electron density via resonance (+M) to the ortho positions (C-5 and C-7), shielding them and shifting their signals upfield [2].

  • Steric and Inductive Effects of Chlorine (C-8) and Methyl (C-5): The heavy chlorine atom at C-8 provides a weak inductive deshielding effect but significantly alters the local magnetic anisotropy. The 5-methyl group provides mild inductive electron donation (+I) to C-5, but its primary NMR signature is its through-space and through-bond J -coupling with the adjacent 6-Fluoro group.

1 H NMR Predictive Protocol & Shift Analysis

In the 1 H NMR spectrum, the aliphatic protons of the tetrahydroquinoline core appear as three distinct multiplets. The aromatic region is simplified to a single proton (H-7) due to the tri-substitution of the benzene ring.

Crucially, the presence of the 19 F nucleus (100% natural abundance, spin I=1/2 ) introduces heteronuclear spin-spin coupling that splits the adjacent proton signals. The H-7 proton will appear as a doublet due to 3JHF​ coupling (typically 8–10 Hz), while the 5-methyl group will exhibit a fine doublet splitting due to long-range 4JHF​ coupling (~2 Hz).

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale
N-H 4.00 - 4.20Broad singlet (br s)-1HExchangeable proton, typical for secondary arylamines.
H-2 3.30 - 3.40Multiplet (m) 3J2,3​≈5.5 2HDeshielded by adjacent electronegative nitrogen.
H-4 2.70 - 2.85Triplet (t) 3J3,4​≈6.5 2HBenzylic protons, deshielded by the aromatic ring.
5-CH 3​ 2.15 - 2.25Doublet (d) 4JHF​≈2.0 3HLong-range coupling to the ortho 6-Fluoro group.
H-3 1.85 - 1.95Multiplet (m) 3J≈6.0 2HHomocyclic aliphatic protons, furthest from deshielding groups.
H-7 6.90 - 7.05Doublet (d) 3JHF​≈8.5 1HAromatic proton ortho to Fluorine, split by 19 F.

13 C NMR Predictive Protocol & Shift Analysis

The 13 C NMR spectrum is dominated by the profound impact of the 19 F nucleus. Because standard 13 C acquisition utilizes 1 H-decoupling but not 19 F-decoupling, every carbon atom in proximity to the fluorine will be split into a doublet.

The magnitude of this JCF​ coupling is a highly reliable diagnostic tool [3]. The ipso carbon (C-6) will exhibit a massive 1JCF​ coupling of ~240 Hz. The ortho carbons (C-5 and C-7) will show 2JCF​ couplings of ~15–25 Hz, and the meta carbon (C-8) will show a smaller 3JCF​ coupling of ~5–10 Hz.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Assignment Rationale
C-6 152.4Doublet (d) 1JCF​≈240 Ipso to highly electronegative Fluorine.
C-8a 143.2Doublet (d) 4JCF​≈2 Ipso to Nitrogen; weak long-range F coupling.
C-5 125.2Doublet (d) 2JCF​≈18 Ortho to Fluorine, substituted with Methyl.
C-4a 120.5Doublet (d) 3JCF​≈6 Bridgehead carbon, meta to Fluorine.
C-7 119.3Doublet (d) 2JCF​≈23 Ortho to Fluorine, unsubstituted CH.
C-8 118.6Doublet (d) 3JCF​≈8 Ipso to Chlorine, meta to Fluorine.
C-2 42.5Singlet (s)-Aliphatic CH 2​ adjacent to Nitrogen.
C-4 26.8Singlet (s)-Benzylic CH 2​ .
C-3 22.1Singlet (s)-Central aliphatic CH 2​ .
5-CH 3​ 13.5Doublet (d) 3JCF​≈5 Methyl carbon coupled to adjacent Fluorine.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute trustworthiness, the experimental protocol must function as a self-validating system. The integration of the 1 H spectrum must sum exactly to 11 protons, and the 13 C spectrum must exhibit exactly 10 distinct carbon environments. The presence of specific doublet splittings in the 13 C spectrum serves as an internal validation of the 19 F nucleus's position without requiring a dedicated 19 F NMR scan.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1 H (400 MHz) and 13 C (100 MHz) to maximize the signal-to-noise ratio, which is critical for resolving the 13 C satellites.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the lock signal is maximized and stable, ensuring sharp linewidths (<1.0 Hz).

  • 1 H Acquisition: Run a standard 1D 1 H sequence (e.g., zg30). Use a relaxation delay ( d1 ) of 1.0 second and acquire 16 scans.

  • 13 C Acquisition: Run a 1 H-decoupled 1D 13 C sequence (e.g., zgpg30). Because the C-F coupling splits the carbon signals into doublets, the signal intensity per peak is halved. To compensate and maintain a self-validating signal-to-noise ratio, increase the number of scans to ≥1024 and set the relaxation delay ( d1 ) to 2.0 seconds.

  • Processing & Validation: Apply a Fourier Transform (FT) with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra. Validate the structure by confirming the 1JCF​ doublet at ~152 ppm.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. Probe Tuning & Matching (1H at 400MHz, 13C at 100MHz) A->B C 3. Shimming & Locking (Optimize Z-gradients) B->C D 4a. 1H Acquisition (ns=16, d1=1s) C->D E 4b. 13C Acquisition (ns=1024, d1=2s, 1H-decoupled) C->E F 5. FID Processing (Fourier Transform, Phase Correction) D->F E->F G 6. Signal Assignment & Multiplet Analysis (19F coupling) F->G

Standardized high-resolution NMR acquisition workflow for fluorinated tetrahydroquinolines.

Spin-Spin Coupling Network Analysis

Understanding the heteronuclear coupling network is paramount for structural verification. The 19 F nucleus acts as a magnetic node, broadcasting its spin state through the carbon skeleton. The diagram below maps the logical relationships and causality of the J -couplings observed in both the 1 H and 13 C spectra.

F19_Coupling F 19F (Nucleus) C6 C-6 1J_CF ≈ 240 Hz F->C6 1-Bond C5 C-5 2J_CF ≈ 18 Hz F->C5 2-Bond C7 C-7 2J_CF ≈ 23 Hz F->C7 2-Bond H7 H-7 3J_HF ≈ 8.5 Hz F->H7 3-Bond (ortho) CH3 5-CH3 (C) 3J_CF ≈ 5 Hz F->CH3 3-Bond CH3_H 5-CH3 (H) 4J_HF ≈ 2.0 Hz F->CH3_H 4-Bond C5->CH3 attached C7->H7 attached

Spin-spin coupling network illustrating 19F interactions with adjacent 13C and 1H nuclei.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline." PubChem, [Link]. Accessed 19 March 2026.

  • Poravov, et al. "A theoretical and experimental study to unequivocal structural assignment of tetrahydroquinoline derivatives." Structural Chemistry, vol. 25, no. 1, 2013. ResearchGate, [Link].

  • Claramunt, Rosa M., et al. "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i." SciSpace, 2007. [Link].

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity, 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. As a member of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity, 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. As a member of the tetrahydroquinoline class, this compound presents potential for diverse biological activities.[1][2] Establishing a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical prerequisite for advancing its development from a promising hit to a viable clinical candidate. This document is intended for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach that aligns with regulatory expectations and principles of scientific integrity.[3][4] We will detail a logical progression of in vitro and in vivo assays, emphasizing the causality behind experimental choices and the interdependent nature of the data generated. The protocols described herein are designed to be self-validating systems, ensuring data reliability and reproducibility, which are foundational to informed decision-making in the drug discovery pipeline.[5][6]

Introduction: Strategic Imperatives for PK Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. For 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline, a molecule with a novel substitution pattern on a known bioactive scaffold, an early and thorough characterization of its ADME profile is not merely a data-gathering exercise; it is a strategic imperative.[7]

This guide eschews a rigid, one-size-fits-all template. Instead, it advocates for a logical, tiered approach, beginning with high-throughput in vitro screens to identify potential liabilities and culminating in more complex in vivo studies to understand the compound's behavior in a whole-organism context.[8] This strategy ensures that resources are allocated efficiently, and that each experimental stage provides actionable insights to guide medicinal chemistry efforts and subsequent study designs.[5]

Our narrative is grounded in the principle of "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness). Each recommended assay is presented not just as a protocol, but as a diagnostic tool. We will explore why a specific assay is chosen, what the potential outcomes signify, and how they interlink to build a comprehensive pharmacokinetic story. This approach is consistent with guidance from regulatory bodies like the FDA and EMA, which emphasize a deep, mechanistic understanding of a drug candidate's disposition.[9][10]

Tier 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on high-throughput in vitro assays designed to rapidly assess the fundamental ADME properties of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. These assays are cost-effective and provide early " go/no-go " decision points and guide initial Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) optimization.[5][11]

Physicochemical Properties

Before assessing biological interactions, it is crucial to understand the compound's basic physicochemical characteristics, which profoundly influence its pharmacokinetic behavior.

  • Aqueous Solubility: This is a cornerstone property. Poor solubility can be a major impediment to absorption and formulation development. We will determine the kinetic and thermodynamic solubility to inform formulation strategies.

  • Lipophilicity (LogD7.4): The octanol-water distribution coefficient at physiological pH is a key predictor of membrane permeability, plasma protein binding, and potential for promiscuous binding.

Absorption & Permeability Screening

Predicting the oral bioavailability of a compound begins with assessing its ability to cross the intestinal epithelium.[7] We employ a dual-assay strategy to model passive and active transport mechanisms.

The PAMPA model serves as a rapid, cell-free method to evaluate passive diffusion, a primary mechanism for drug absorption.[12] It is a cost-effective first screen to rank-order compounds based on their intrinsic permeability.[13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: PAMPA-GIT

  • Membrane Coating: A 96-well filter plate (Donor plate) is coated with a solution of a lipid mixture (e.g., 20% dodecane solution of a phospholipid mixture) to form the artificial membrane.[13]

  • Compound Preparation: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is dissolved in a buffer simulating intestinal fluid (pH 6.5) in the donor plate.

  • Assay Assembly: The donor plate is placed on an acceptor plate containing buffer at physiological pH (7.4).

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 5-18 hours).[13][14]

  • Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.[15]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Lucifer yellow is used as a control to assess membrane integrity.[12]

To build upon the PAMPA data, the Caco-2 assay provides a more biologically relevant model.[16] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing both tight junctions and key efflux transporters like P-glycoprotein (P-gp).[17][18] This allows for the assessment of not only passive permeability but also active efflux.

Caco2_Workflow

Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[16]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions.

  • Permeability Measurement (A to B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (e.g., 2 hours).[18]

  • Permeability Measurement (B to A): In a separate set of wells, the compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.[19]

  • Quantification: Samples from both compartments are analyzed by LC-MS/MS.[17]

  • Data Analysis: Papp values for both directions are calculated. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER > 2 suggests the compound is a substrate for active efflux transporters.[18]

Table 1: Interpretation of Permeability Assay Data

Papp (Caco-2, A to B) (x 10-6 cm/s)Expected In Vivo Absorption
< 1Low (<20%)
1 - 10Moderate (20-70%)
> 10High (>70%)

This is a general guide; values can vary between laboratories.

Metabolic Stability Screening

Early assessment of metabolic stability is crucial for predicting in vivo clearance and oral bioavailability. A compound that is rapidly metabolized by the liver will likely have poor exposure.

HLMs are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[20] This assay provides a measure of intrinsic clearance.

Protocol: HLM Stability

  • Incubation Mixture: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin governs its distribution and availability to reach its target site.[21] Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

The RED method is considered a gold standard for determining the fraction of unbound drug (fu).[22]

Protocol: Equilibrium Dialysis

  • Device Setup: A RED device insert, containing two chambers separated by a semi-permeable dialysis membrane, is used.[21]

  • Sample Addition: The test compound is spiked into plasma (human, rat, mouse) and added to one chamber. Buffer is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[21]

  • Sampling & Analysis: Samples are taken from both the plasma and buffer chambers. The concentrations are quantified by LC-MS/MS after protein precipitation.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Tier 2: Mechanistic In Vitro Studies

If the Tier 1 data are promising (e.g., moderate to high permeability, reasonable metabolic stability), more detailed mechanistic studies are warranted to investigate potential drug-drug interactions (DDIs) and to refine our understanding of the compound's disposition.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline to inhibit major CYP isoforms is a critical regulatory requirement.[23] Inhibition of these enzymes can lead to dangerous DDIs when co-administered with other drugs.

CYP_Inhibition

Protocol: CYP Inhibition IC50 Determination

  • System: Human liver microsomes are used as the enzyme source.

  • Incubation: The test compound is pre-incubated at a range of concentrations (e.g., 8-point curve) with HLMs and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[24]

  • Reaction: The reaction is started with NADPH and incubated for a short period.

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.[20]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for each isoform.

Time-Dependent Inhibition (TDI)

Some compounds can be metabolized by CYPs to form reactive intermediates that irreversibly inactivate the enzyme. This is a more serious liability than reversible inhibition. The "IC50 shift" assay is a common screen for TDI.[25]

Protocol: IC50 Shift Assay

  • Pre-incubation: The test compound is pre-incubated with HLMs for an extended period (e.g., 30 minutes) both in the presence and absence of NADPH.

  • Dilution & Incubation: The pre-incubation mixture is diluted, and the probe substrate is added. A second incubation is performed to measure the remaining enzyme activity.

  • Analysis: IC50 values are determined for both the +NADPH and -NADPH conditions. A significant shift (e.g., >1.5-fold) in the IC50 value in the presence of NADPH suggests time-dependent inhibition.[23][25]

Tier 3: In Vivo Pharmacokinetic Studies

Following a favorable in vitro profile, the next essential step is to evaluate the compound's behavior in a living system.[26] These studies integrate all ADME processes and are fundamental for predicting human pharmacokinetics and designing toxicology studies.[8][27]

Study Design & Animal Model Selection

Rodent models (e.g., Sprague-Dawley rats) are typically used for initial PK studies due to their well-characterized physiology and handling feasibility. The study will involve administering 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose allows for the determination of absolute bioavailability and clearance, while the PO dose assesses oral absorption.

InVivo_PK

Bioanalytical Method Validation

Before analyzing in vivo samples, a robust and validated bioanalytical method is required. This is a regulatory necessity to ensure data accuracy and reliability.[28] The method, typically LC-MS/MS, must be validated for parameters including accuracy, precision, selectivity, sensitivity, and stability according to FDA or EMA guidelines.[29][30]

Protocol: Rat Pharmacokinetic Study
  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week.

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Dosing:

    • IV Group (n=3-5): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group (n=3-5): A single dose (e.g., 5-10 mg/kg) is administered via oral gavage.

  • Sample Collection: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Urine and feces may also be collected to assess routes of excretion.

  • Sample Processing: Blood is processed to plasma and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Elimination half-lifeDetermines dosing interval
CL ClearanceMeasures the efficiency of drug elimination
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F (%) Absolute bioavailability (PO)Fraction of oral dose that reaches systemic circulation

Data Synthesis and Forward Strategy

The culmination of this multi-tiered profiling effort is the integration of all data points to form a cohesive pharmacokinetic profile of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. High permeability and bioavailability, coupled with moderate clearance and a lack of significant CYP inhibition, would identify a promising candidate. Conversely, issues like high efflux, rapid metabolic clearance, or potent CYP inhibition would serve as critical feedback for the medicinal chemistry team to guide further molecular optimization. This iterative process of testing and refinement, grounded in robust experimental data, is the hallmark of modern, efficient drug discovery.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • National Center for Biotechnology Information. Caco-2 cell permeability assays to measure drug absorption. PubMed. 2005. Available from: [Link]

  • Volpe, D.A. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. BioPharm International. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Patsnap. How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. 2025. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Boström, D. et al. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics. 2021. Available from: [Link]

  • Bioanalysis Zone. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. 2015. Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. 2022. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Bioanalysis Zone. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E.G. & Artursson, P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2007. Available from: [Link]

  • National Center for Biotechnology Information. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. 2014. Available from: [Link]

  • European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline. 2015. Available from: [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. Available from: [Link]

  • CfPIE. LC-MS/MS: Bioanalytical Method Validation. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. 2025. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Wang, Y., Xie, L. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. 2021. Available from: [Link]

  • European Medicines Agency. Non-clinical: pharmacokinetics and toxicokinetics. Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. FDA Requirements for Preclinical Studies. Available from: [Link]

  • National Center for Biotechnology Information. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Available from: [Link]

  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC. 2020. Available from: [Link]

  • U.S. Food and Drug Administration. Pharmacokinetics and Bioavailability. Available from: [Link]

  • Razak, M. A. J. A. & Kadhum, M. A. Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. 2020. Available from: [Link]

  • Creative Biolabs. In Vivo PK Studies. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • European Chemical Bulletin. synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. 2019. Available from: [Link]

  • NextSDS. 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Using 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline as a building block in drug discovery

Application Note: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold in Targeted Drug Discovery Executive Summary & Chemical Rationale In modern drug discovery, the 1,2,3,4-tetrahydroquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Chemical Rationale

In modern drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets [2]. However, unsubstituted THQs often suffer from poor metabolic stability and lack the necessary steric complexity to achieve target selectivity.

  • 6-Fluoro Substitution: The C6 position of the THQ ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine substitution acts as a metabolic shield, drastically improving the pharmacokinetic half-life while subtly increasing lipophilicity.

  • 8-Chloro Substitution: Positioned adjacent to the secondary amine, the bulky chlorine atom creates a "steric wall." This restricts the rotational degrees of freedom of any subsequent N-substituents, locking the molecule into specific bioactive conformations required for deep-pocket binding.

  • 5-Methyl Substitution: Adds further steric constraints to the aromatic ring, influencing the dihedral angle of the fused system and enhancing hydrophobic interactions within target binding sites.

Target Applications in Medicinal Chemistry

This specific building block has shown exceptional utility in two primary therapeutic areas:

Epigenetic Modulators (LSD1 Inhibitors): Lysine-specific demethylase 1 (LSD1) is overexpressed in various high-risk cancers. Reversible inhibitors targeting LSD1 frequently utilize the THQ scaffold. 3D-QSAR models demonstrate that introducing halogen elements (F, Cl) and methyl groups into specific hydrophobic pockets of the LSD1 active site significantly enhances binding affinity and anti-tumor efficacy [1].

Nuclear Receptor Ligands (RORγ Inverse Agonists): Retinoic acid receptor-related orphan receptor gamma (RORγ) is a critical target for prostate cancer and autoimmune diseases. High-throughput screening has identified halogenated THQ derivatives as potent RORγ inverse agonists. The steric bulk provided by multi-substituted THQs is essential for disrupting the receptor's active conformation [3].

Mechanism A THQ Derivative B LSD1 Enzyme A->B Reversible Binding C Blocked Demethylation (H3K4me1/2) B->C Inhibits D Gene Reactivation C->D Chromatin Opening E Cell Apoptosis D->E Tumor Suppression

Mechanism of action for THQ-based LSD1 inhibitors in oncology.

Quantitative Data: Physicochemical Profiling

To understand why this specific building block is superior to the base scaffold, we must look at the quantitative shift in its physicochemical properties.

PropertyUnsubstituted THQ8-Cl-6-F-5-Me-THQMedicinal Chemistry Impact
Molecular Weight 133.19 g/mol 199.66 g/mol [4]Highly efficient fragment; leaves ample MW budget (<500 Da) for derivatization.
cLogP (Est.) ~2.0~3.6Increased lipophilicity enhances passive membrane permeability for intracellular targets.
Steric Hindrance at N LowHigh (due to 8-Cl)Enforces rigid N-substituent vectors; reduces entropic penalty upon target binding.
Metabolic Stability Low (C6 Oxidation)HighC6-Fluorine blocks the primary site of CYP450 metabolism.

Experimental Protocols & Self-Validating Workflows

Working with a highly sterically hindered secondary amine requires optimized synthetic methodologies. Standard nucleophilic substitutions (SN2) will frequently fail or result in poor yields. Below are field-proven protocols designed specifically for this scaffold.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality of Design: The 8-chloro group creates immense steric bulk around the secondary amine. Standard phosphine ligands fail to undergo reductive elimination efficiently in this environment. We utilize RuPhos, a bulky biaryl phosphine, which accelerates this step and prevents premature catalyst decay.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq), the desired aryl bromide (1.2 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), and NaOtBu (1.5 eq).

  • Degassing (Critical Step): Add anhydrous toluene (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Pd(0) is highly sensitive to oxidation; trace oxygen will terminate the catalytic cycle.

  • Reaction: Backfill with Argon and heat to 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

Protocol B: Chemoselective Reductive Amination

Causality of Design: Why use NaBH(OAc)3 instead of NaBH4? NaBH4 is too aggressive and will reduce the aldehyde directly to an alcohol before the sterically hindered iminium ion can fully form. NaBH(OAc)3 is milder, allowing the equilibrium to shift toward the iminium intermediate before executing the hydride transfer.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the THQ scaffold (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Add 1-2 drops of glacial acetic acid. Stir at room temperature for 2 hours. Causality: Acid catalysis is required to drive the condensation of the hindered amine.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate.

The Self-Validating System: 19F-NMR Tracking

Relying solely on TLC for these reactions is dangerous, as the non-polar starting material often co-elutes with the product.

  • The Checkpoint: The fluorine at the C6 position is a built-in reporter tag. In the starting material, the 19F signal resonates distinctly. Upon N-alkylation or N-arylation, the change in the electronic environment of the fused aromatic system causes a distinct chemical shift.

  • Action: Run a crude 19F-NMR. A clean shift in the fluorine peak definitively confirms target engagement and conversion without the need to deconvolute a complex 1H-NMR spectrum.

Workflow A 8-Cl-6-F-5-Me-THQ B N-Derivatization (Buchwald/Red-Am) A->B Reagents C Self-Validation (19F-NMR & LC-MS) B->C Crude D In Vitro Screening (LSD1 / RORγ) C->D >95% Purity

Synthetic workflow and validation for 8-Cl-6-F-5-Me-THQ derivatization.

References

  • Title: Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation Source: MDPI URL: [Link]

  • Title: Photochemical synthesis of an epigenetic focused tetrahydroquinoline library Source: PMC - NIH URL: [Link]

  • Title: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer Source: PMC - NIH URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline in aqueous media

Target Molecule: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline Prepared by: Senior Application Scientist, Drug Development & Formulation Welcome to the Formulation & Solubilization Hub. As a Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline Prepared by: Senior Application Scientist, Drug Development & Formulation

Welcome to the Formulation & Solubilization Hub. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "brick-dust" molecules—compounds with high target affinity but abysmal physicochemical properties. The molecule , 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline, is a classic example of a highly lipophilic, weakly basic amine that resists standard aqueous solubilization.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the causality behind this molecule's precipitation, provide self-validating protocols to force it into solution, and ensure your downstream in vitro and in vivo assays yield reproducible data.

Part 1: Physicochemical Diagnostics

To solve a solubility issue, we must first understand the thermodynamic barriers preventing solvation. The table below summarizes the predictive physicochemical profile of your target molecule and the mechanistic reasons behind its behavior.

Table 1: Physicochemical Profile & Solvation Impact

Molecular PropertyEstimated ValueMechanistic Impact on Aqueous Solubility
Core Scaffold 1,2,3,4-TetrahydroquinolineThe secondary amine provides a theoretical site for protonation (salt formation).
Base pKa ~3.5 - 4.0Unsubstituted tetrahydroquinoline has a pKa of 5.09 (1[1]). The 8-Cl and 6-F groups exert a strong electron-withdrawing inductive effect (-I effect), drastically lowering the amine's basicity. It remains un-ionized at physiological pH (7.4).
Lipophilicity (LogP) ~3.8 - 4.5High lipophilicity driven by the methyl and halogen groups. High LogP combined with a lack of ionization maximizes the desolvation energy penalty.
Crystal Lattice Energy HighHalogen bonding and planar stacking increase the melting point, driving down intrinsic solubility as defined by the General Solubility Equation (2[2]).
Part 2: Formulation Decision Workflow

Selecting the wrong solubilization strategy will either kill your cells in vitro or cause fatal embolisms in vivo due to solvent crash. Use the following decision matrix to select the appropriate methodology.

Formulation_Tree A Solubility Bottleneck: 8-Cl-6-F-5-Me-THQ B Determine Downstream Application A->B C In Vitro Assays (Max 0.5% Organic) B->C D In Vivo Dosing (High Concentration) B->D E HP-β-CD Inclusion Complex (Preserves Cell Viability) C->E Primary Choice D->E Alternative F Ternary Co-Solvent System (PEG400 / DMSO / Saline) D->F Lipophilic API

Decision matrix for selecting solubilization strategies based on downstream applications.
Part 3: Troubleshooting FAQs

Q1: I tried dissolving the compound in a mildly acidic buffer (pH 5.0), but it still precipitated. Why isn't salt formation working? A: Salt formation requires the pH of the media to be at least 2 units below the pKa of the basic center to achieve >99% ionization. Because the 8-chloro and 6-fluoro substitutions pull electron density away from the secondary amine, the pKa of your compound is depressed to approximately 3.5 - 4.0. At pH 5.0, the vast majority of the molecules remain in their neutral, highly lipophilic free-base state. Unless you can perform your assay at pH 1.5 - 2.0 (which is physiologically irrelevant for most assays), pH adjustment alone will fail.

Q2: How can I prepare a stock solution for cell-based assays without exceeding the 0.5% DMSO toxicity threshold? A: Relying on pure DMSO for stock solutions of highly lipophilic compounds inevitably leads to a "solvent crash" when diluted into aqueous media like DMEM or PBS. Instead, utilize cyclodextrin complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. By sequestering the hydrophobic 8-Cl-6-F-5-Me-THQ within this cavity, you create a host-guest inclusion complex that masks the lipophilic moieties from the aqueous environment (3[3]). This allows for high apparent aqueous solubility without altering the compound's covalent structure.

CD_Dynamics API Free API (Insoluble) Complex Inclusion Complex (Soluble) API->Complex K_eq CD HP-β-CD (Soluble Host) CD->Complex Assembly

Thermodynamic equilibrium of API and HP-β-CD forming a water-soluble inclusion complex.

Q3: For in vivo PK studies, cyclodextrins are interfering with my compound's clearance rate. What is the alternative for intravenous (IV) administration? A: If cyclodextrins alter the pharmacokinetic profile undesirably, a ternary co-solvent system is the industry standard for BCS Class II/IV compounds (4[4]). Co-solvents like PEG400 and Propylene Glycol lower the dielectric constant of the aqueous vehicle. By reducing the polarity of the solvent mixture, you lower the thermodynamic energy penalty required to dissolve the lipophilic API.

Part 4: Validated Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. A protocol is only useful if it proves it has worked before you waste expensive biological reagents.

Protocol A: HP-β-CD Inclusion Complexation (For In Vitro Assays)

Mechanism: Host-guest thermodynamic equilibrium.

  • Vehicle Preparation: Dissolve HP-β-CD in ultra-pure water (or assay buffer) to yield a 20% (w/v) solution.

  • API Addition: Add solid 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline to the CD solution at a target concentration of 2 mg/mL.

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes to break up crystal aggregates. Transfer to a magnetic stirrer and stir at 300 RPM at room temperature for 48 hours. Note: Complexation is a thermodynamic process; rushing this step results in incomplete encapsulation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation Checkpoint: Centrifuge a 1 mL aliquot of the filtrate at 10,000 x g for 10 minutes.

    • Pass: No pellet forms. The solution is optically clear. Proceed to quantify the exact dissolved concentration via HPLC-UV.

    • Fail: A pellet forms. You have exceeded the saturation limit of the CD cavity. Dilute the sample with more 20% HP-β-CD vehicle and repeat the equilibration.

Protocol B: Ternary Co-Solvent Formulation (For In Vivo IV Dosing)

Mechanism: Dielectric constant reduction.

  • Primary Solubilization: Dissolve the API completely in 10% (v/v) DMSO. Ensure the solution is entirely clear.

  • Surfactant/Co-solvent Addition: Slowly add 40% (v/v) PEG400 while vortexing continuously. The solution must remain clear. PEG400 acts as the primary bridge between the organic and aqueous phases.

  • Aqueous Titration: Dropwise, add 50% (v/v) sterile Saline (0.9% NaCl) while under constant vortexing.

  • Self-Validation Checkpoint (The "Blood Simulation" Test): To ensure the API will not crash out upon injection into the bloodstream, take a 50 µL aliquot of your final formulation and drop it into 1 mL of PBS (pH 7.4) at 37°C. Monitor via Dynamic Light Scattering (DLS) or UV-Vis (turbidity at 600 nm).

    • Pass: Baseline absorbance remains flat; DLS shows no large aggregates. The formulation is safe for IV injection.

    • Fail: Absorbance spikes or visual cloudiness appears. The API is crashing. You must increase the PEG400 ratio or add a surfactant (e.g., 2% Tween 80) to the formulation.

Part 5: Quantitative Data Summary

Table 2: Comparative Solubility Enhancement Outcomes

Formulation StrategyVehicle CompositionEstimated Solubility LimitApplication Suitability
Aqueous Buffer PBS (pH 7.4)< 1 µg/mLNone (Precipitates instantly)
pH Adjustment 0.1 M HCl (pH 1.0)~50 - 100 µg/mLGastric simulation only
Co-solvent (In vitro) 1% DMSO in PBS~5 - 10 µg/mLCell assays (High risk of crash)
Cyclodextrin Complex 20% w/v HP-β-CD in Water> 2 mg/mLCell assays & IV dosing
Ternary Co-solvent 10% DMSO, 40% PEG400, 50% Saline> 5 mg/mLIV/IP dosing (In vivo)
References
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. 3

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - NIH.4

  • 1,2,3,4-tetrahydro-quinolin - ChemBK. 1

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies - American Pharmaceutical Review. 2

Sources

Optimization

Optimizing purification and crystallization methods for 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Welcome to the Advanced Materials & Intermediates Support Center. This knowledge base is designed for researchers and drug development professionals working with 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Intermediates Support Center. This knowledge base is designed for researchers and drug development professionals working with 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (CAS: 1862410-77-2) . Due to its dense, asymmetric substitution pattern, this secondary amine presents unique challenges in isolation, purification, and crystallization.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the causality behind phase behaviors and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically grounded.

Diagnostic FAQs: Troubleshooting Common Bottlenecks

Q1: My crude free base presents as a dark, viscous oil. Direct crystallization attempts result in "oiling out" rather than crystal formation. Why does this happen, and how do I fix it?

  • The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The 8-chloro, 6-fluoro, and 5-methyl groups introduce severe steric hindrance and break the planar symmetry of the tetrahydroquinoline core. This drastically lowers the lattice energy of the free base, making it an oil at room temperature.

  • The Solution: You must alter the thermodynamic profile by converting the free base into a salt (e.g., Hydrochloride or Tartrate) 1. The introduction of strong ionic interactions raises the melting point well above the saturation temperature, favoring solid crystalline nucleation over liquid phase separation.

Q2: During silica gel chromatography of the free base, I observe severe tailing and co-elution with the unreduced quinoline precursor. How can I achieve baseline separation?

  • The Causality: The secondary amine of the tetrahydroquinoline core has a pKa of ~4.5–5.0. On unmodified silica (which contains acidic silanol groups, pKa ~4.5), the compound partially protonates. This creates an equilibrium between the free base and the protonated form on the column, leading to multiple retention states and severe chromatographic tailing.

  • The Solution: Pre-treat the silica and dope your eluent with 1% Triethylamine (TEA) 2. TEA competitively binds and neutralizes the acidic silanol sites, ensuring your target compound remains entirely in its free-base form, resulting in sharp, distinct bands.

Q3: I am observing spontaneous degradation of my purified product upon storage. What is the mechanism, and how can I stabilize it?

  • The Causality: Tetrahydroquinolines are electron-rich and highly susceptible to auto-oxidation via a radical mechanism at the benzylic position (C4) or the nitrogen atom. Atmospheric oxygen initiates this, eventually leading to dehydrogenation and aromatization back to the quinoline derivative.

  • The Solution: Store the compound as an HCl salt rather than a free base. Protonation of the amine drastically reduces the electron density of the ring system, shutting down the radical oxidation pathway.

Process Visualization

Crystallization_Workflow A Crude 8-Cl-6-F-5-Me-THQ (Free Base Oil) B Silica Gel Chromatography (Hex/EtOAc + 1% TEA) A->B C Purity > 95%? B->C C->B No D Salt Formation (HCl in Et2O/EtOH) C->D Yes E Cooling & Seeding (0-5°C) D->E F Recrystallization (Isopropanol) E->F Oiling Out / Impure G Pure Crystalline Salt (>99% Purity) E->G High Purity Crystals F->G

Workflow for the purification and crystallization of 8-Cl-6-F-5-Me-THQ.

Degradation_Pathway THQ 8-Cl-6-F-5-Me-THQ (Secondary Amine) Radical N-Radical Intermediate THQ->Radical Auto-oxidation O2 Atmospheric O2 / Light O2->Radical Initiator Quinoline Aromatized Quinoline (Impurity) Radical->Quinoline Dehydrogenation Prevention Inert Gas (Ar/N2) & Salt Formation Prevention->THQ Protects

Auto-oxidation degradation pathway of tetrahydroquinolines and prevention.

Quantitative Data: Solvent & Counterion Matrix

To prevent trial-and-error, our application scientists have mapped the crystallization space for this specific scaffold. The table below summarizes the quantitative outcomes of various solvent and counterion pairings.

Table 1: Crystallization Optimization Matrix

State / CounterionSolvent SystemTemp ProfileYield (%)Purity (HPLC)Morphological Observation
Free Base Hexane / EtOAc (9:1)25°C to -20°CN/A< 85.0%Persistent oiling out; no nucleation.
HCl Salt Isopropanol (IPA)60°C to 5°C78%99.2%Fine white needles; rapid filtration.
HCl Salt EtOH / Diethyl Ether25°C to -20°C85%98.5%Dense granular crystals; highly stable.
Tartrate Salt Methanol / Water65°C to 20°C62%96.0%Slow nucleation; prone to hydration.

Validated Methodologies (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. Do not skip the "Validation Checkpoints," as they provide immediate, observable feedback to confirm the chemical state before proceeding to the next step 3.

Protocol A: Chromatographic Purification of the Free Base
  • Column Preparation: Slurry pack silica gel (230-400 mesh) using Hexane containing 1% (v/v) Triethylamine (TEA).

    • Validation Checkpoint: Test the pH of the eluent passing through the column. It must register as basic (pH > 8) on indicator paper before loading the compound.

  • Loading: Dissolve the crude 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline oil in a minimum volume of Toluene (avoid chlorinated solvents as they can react with the amine over time). Load carefully onto the silica bed.

  • Elution: Run a gradient of 100% Hexane (1% TEA) to 85:15 Hexane:EtOAc (1% TEA).

    • Validation Checkpoint: Spot fractions on TLC. The target compound should appear as a tight, circular spot (Rf ~0.35 in 8:2 Hex/EtOAc) under UV (254 nm). If the spot resembles a comet/streak, the TEA concentration in the eluent has depleted.

Protocol B: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve 1.0 g of the purified free base in 10 mL of anhydrous diethyl ether at 25°C in a dry, argon-purged flask.

    • Validation Checkpoint: The solution must be pale yellow and perfectly transparent. Any cloudiness indicates inorganic impurities or moisture. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Acidification: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous magnetic stirring.

    • Validation Checkpoint: Monitor the temperature. A mild exotherm (temperature rise of 3-5°C) indicates successful, immediate salt formation. A thick white precipitate should form instantly.

  • Maturation & Crystallization: Stir the suspension at 25°C for 30 minutes to allow Ostwald ripening, then cool the flask to 0-5°C using an ice bath for 2 hours.

    • Validation Checkpoint: Stop the stirring. If the solid settles as a hard crust or oil at the bottom, the system has "oiled out" due to moisture. Remedy this by adding 0.5 mL of absolute ethanol, warming to 40°C until clear, and cooling at a slower rate (0.5°C/min).

  • Isolation: Filter the crystals under a blanket of nitrogen, wash with 5 mL of cold (-20°C) diethyl ether, and dry in a vacuum oven at 35°C for 12 hours.

References

  • BenchChem. "Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors". 1

  • Sigma-Aldrich. "8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline".

  • Scientific Research Publishing (SCIRP). "Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline".3

  • ACS Publications. "A Solution- and Solid-Phase Approach to Tetrahydroquinoline-Derived Polycyclics Having a 10-Membered Ring". 2

Sources

Troubleshooting

Overcoming steric hindrance in 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline functionalization

Welcome to the Advanced Technical Support Center for the functionalization of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (THQ) . This highly substituted scaffold presents severe synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the functionalization of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (THQ) . This highly substituted scaffold presents severe synthetic challenges. The secondary amine (N1) is sterically shielded by the adjacent 8-chloro group (a peri-like interaction) and the C2 protons of the saturated ring[1],[2]. Furthermore, the aromatic ring is electronically deactivated and sterically congested by the 6-fluoro, 8-chloro, and 5-methyl substituents.

This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to help you overcome these steric barriers.

Strategic Workflow & Decision Matrix

Before initiating your experiment, identify the mechanistic pathway that bypasses the specific steric hindrance of your target transformation.

Workflow Start Target: 8-Cl-6-F-5-Me-THQ NAryl N-Arylation (Buchwald-Hartwig) Start->NAryl NAlkyl N-Alkylation (Reductive Amination) Start->NAlkyl C7Func C7-Functionalization (EAS) Start->C7Func Steric1 Challenge: 8-Cl peri-interaction Solution: Pd G3 + RuPhos NAryl->Steric1 Steric2 Challenge: Blocked SN2 trajectory Solution: Iminium reduction NAlkyl->Steric2 Steric3 Challenge: Flanked by F & Cl Solution: Directed Metalation C7Func->Steric3

Decision matrix for functionalizing sterically hindered 8-Cl-6-F-5-Me-THQ.

Module 1: N-Arylation (Buchwald-Hartwig Cross-Coupling)

FAQ & Troubleshooting

Q: My Buchwald-Hartwig coupling yields only unreacted THQ and dehalogenated aryl halide. What went wrong? A: Dehalogenation (β-hydride elimination) occurs when the reductive elimination step of the catalytic cycle is too slow. The bulky 8-chloro group prevents the secondary amine from adopting the necessary geometry around the Palladium(II) center[3]. To fix this, you must switch from standard bidentate ligands (like BINAP or dppf) to sterically demanding, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos [4],. These bulky ligands force the biaryl moiety into a rigid conformation that accelerates oxidative addition and forces the Pd center into a highly reactive state, facilitating the coupling of hindered secondary amines[5].

Q: Should I use weak bases like Cs2​CO3​ or strong bases like NaOtBu? A: For highly hindered THQs, weak bases often fail to deprotonate the Pd-bound amine intermediate. You must use strong bases like NaOtBu or LiHMDS. LiHMDS is preferred if your aryl halide contains base-sensitive functional groups (e.g., esters).

Quantitative Data: Catalyst & Ligand Screening

Table 1: Optimization of N-Arylation for 8-Chloro-THQ derivatives.

PrecatalystLigandBaseSolvent / TempConversion (%)Primary Byproduct
Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃Toluene, 100°C< 5%Dehalogenated Ar-H
Pd₂(dba)₃ (2.5 mol%)XPhosNaOtBuToluene, 100°C35%Unreacted THQ
RuPhos Pd G3 (2 mol%) RuPhos LiHMDS THF, 85°C > 95% None
BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu1,4-Dioxane, 100°C88%Trace Ar-H
Protocol: Self-Validating Buchwald-Hartwig Amination
  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 8-Chloro-6-fluoro-5-methyl-THQ (1.0 equiv, 0.5 mmol), aryl halide (1.2 equiv, 0.6 mmol), RuPhos Pd G3 precatalyst (2 mol%, 0.01 mmol), and RuPhos ligand (2.2 mol%, 0.011 mmol).

  • Base Addition: Add LiHMDS (1.5 equiv, 0.75 mmol) as a solid. Causality: LiHMDS ensures rapid deprotonation of the hindered Pd-amine complex without cleaving sensitive functional groups.

  • Solvent: Add anhydrous, degassed THF (2.5 mL, 0.2 M). Seal the tube with a PTFE-lined screw cap.

  • Reaction: Remove from the glovebox and stir at 85 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction visually and by LC-MS. The generation of the active LPd(0) species from the G3 precatalyst is confirmed by a rapid color change from yellow to deep red/brown upon heating. If the solution remains pale yellow, catalyst activation has failed (check reagent purity).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and purify via flash column chromatography.

Module 2: N-Alkylation & Acylation

FAQ & Troubleshooting

Q: I am trying to N-alkylate this THQ using an alkyl bromide and K2​CO3​ , but the reaction stalls at 10% conversion. Why? A: Direct SN​2 alkylation is severely restricted. The 8-chloro group physically blocks the nucleophilic trajectory of the nitrogen lone pair[2],[6]. Mild bases like K2​CO3​ are insufficient. You must either use a stronger base (NaH) in a polar aprotic solvent (DMF) to force the formation of the highly nucleophilic amide anion, or entirely bypass the SN​2 transition state by utilizing a reductive amination strategy[7].

AlkylationMechanism cluster_SN2 Direct SN2 Alkylation cluster_RedAm Reductive Amination A 8-Cl-6-F-5-Me-THQ B1 Base (NaH) + R-X A->B1 C1 Aldehyde + Acid Catalyst A->C1 B2 Steric Clash with 8-Cl B1->B2 B3 Stalled Reaction B2->B3 C2 Planar Iminium Ion C1->C2 C3 Hydride Reduction C2->C3

Mechanistic divergence between direct SN2 alkylation and reductive amination.

Protocol: Boronic Acid-Catalyzed Reductive Alkylation

Causality: Reductive amination proceeds via a planar iminium ion, temporarily relieving the steric clash with the 8-chloro group. Using an arylboronic acid catalyst acts as a dual hydrogen-bond donor and Lewis acid, stabilizing the hindered iminium intermediate without requiring harsh dehydrating agents[7].

  • Imine Formation: In a 25 mL round-bottom flask, dissolve the THQ (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Catalysis: Add phenylboronic acid (10 mol%, 0.1 mmol).

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 mmol) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 16 hours.

  • Validation Checkpoint: Check by TLC (Hexanes/EtOAc 4:1). The highly fluorescent starting THQ spot should disappear, replaced by a higher Rf​ , UV-active product spot. If unreacted THQ remains, add an additional 0.5 equiv of aldehyde and reducing agent.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL), extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

Module 3: C-H Functionalization (C7 Position)

FAQ & Troubleshooting

Q: Can I perform a Friedel-Crafts acylation or bromination at the C7 position? A: It is highly improbable under standard conditions. The C7 position is the only open site on the aromatic ring, but it is sterically flanked by the 6-fluoro and 8-chloro groups. Furthermore, complexation of Lewis acids (e.g., AlCl3​ ) to the basic N1 nitrogen deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

Solution: If C7 functionalization is strictly required, you must first protect the nitrogen (e.g., with a Boc or Pivaloyl group) to prevent Lewis acid complexation. Subsequently, utilize a Directed ortho-Metalation (DoM) strategy using a strong base (like sec-BuLi) at low temperatures (-78 °C), utilizing the directing power of the N-protecting group or the halogens, followed by quenching with your desired electrophile.

References

  • Buchwald–Hartwig amination - Wikipedia Wikipedia[Link]

  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines Beilstein Journal of Organic Chemistry[Link]

  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines (PDF) D-NB.info[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction Xingwei Li, Shaanxi Normal University[Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Organic Letters - ACS Publications[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Chemical Science (RSC Publishing)[Link]

Sources

Optimization

Preventing defluorination during 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline high-temp reactions

Welcome to the technical support center for handling 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in high-temperature synthetic applications. Our goal is to provide you with in-depth troubleshooting advice and preventative strategies to mitigate the common and often frustrating issue of defluorination. By understanding the underlying mechanisms, you can optimize your reaction conditions to ensure the integrity of your target molecule.

Troubleshooting Guide: Addressing Defluorination in Real-Time

This section is structured to help you diagnose and solve defluorination issues as they arise during your experiments.

Q1: I'm observing a significant amount of a defluorinated byproduct in my reaction. What are the primary causes?

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol.[1] This inherent strength makes organofluorine compounds exceptionally stable.[2] However, under specific high-temperature reaction conditions, particularly in the presence of strong bases or certain transition metal catalysts, this robust bond can be cleaved. The two most probable mechanisms for the defluorination of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Hydrodefluorination.

  • Mechanism 1: Nucleophilic Aromatic Substitution (SNAr) This pathway is highly relevant for electron-poor aromatic rings, and the electronic properties of your substrate make it susceptible. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[3] In this mechanism, a nucleophile (such as a strong base, amine, or solvent-derived species) attacks the electron-deficient carbon atom bearing the fluorine. This forms a negatively charged intermediate known as a Meisenheimer complex.[4][5] The subsequent departure of the fluoride anion restores aromaticity and results in the defluorinated product. High temperatures provide the necessary activation energy for this process, and polar aprotic solvents (e.g., DMF, DMSO) can further stabilize the charged intermediate, accelerating the undesired reaction.[6] Even though the C-F bond is strong, its cleavage is not the rate-limiting step; the initial nucleophilic attack is.[3]

  • Mechanism 2: Palladium-Catalyzed Hydrodefluorination If your reaction involves a palladium catalyst (e.g., in Buchwald-Hartwig amination or Suzuki coupling), hydrodefluorination is a common side reaction.[6][7] This process is typically initiated by the formation of a palladium-hydride (Pd-H) species. This active hydride species can arise from various sources, including the amine substrate, solvent, or additives. The Pd-H species can then insert into the C-F bond via oxidative addition, leading to a palladium intermediate that subsequently undergoes reductive elimination to yield the defluorinated arene and regenerate the palladium catalyst. This side reaction competes directly with the desired cross-coupling pathway.[8]

cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Hydrodefluorination a Tetrahydroquinoline (Ar-F) b Meisenheimer Complex a->b + Nu⁻ (High Temp) c Defluorinated Product (Ar-Nu) b->c - F⁻ d Pd(0) Catalyst e Pd-H Species d->e + Hydride Source f Oxidative Addition Intermediate e->f + Ar-F g Defluorinated Product (Ar-H) f->g Reductive Elimination g->d - HF

Caption: Proposed mechanisms for defluorination.

Q2: How can I definitively confirm and quantify the extent of defluorination in my reaction mixture?

Visual confirmation (e.g., via TLC) can be suggestive, but it is not definitive. For accurate identification and quantification of the defluorinated byproduct alongside your starting material and desired product, a combination of spectroscopic and chromatographic techniques is essential.

Analytical MethodDescription & Use CaseAdvantagesDisadvantages
¹⁹F NMR Spectroscopy Fluorine-19 NMR is a highly specific and powerful tool for this purpose. The disappearance of the fluorine signal corresponding to the starting material and the appearance of new fluorine-containing signals (or its complete absence in the defluorinated product) provides direct evidence.[9]Highly specific to fluorine, quantitative, can identify different fluorine environments.Requires an NMR spectrometer, may not separate complex mixtures without 2D techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) This method separates volatile components in the gas phase and identifies them by their mass-to-charge ratio. It is excellent for identifying and quantifying the defluorinated byproduct, which will have a distinct retention time and a molecular ion peak corresponding to the loss of fluorine and gain of hydrogen.High sensitivity, excellent separation, provides structural information from fragmentation patterns.[10]Requires derivatization for non-volatile compounds, potential for thermal degradation of the sample in the injector.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is ideal for analyzing complex reaction mixtures without the need for derivatization. It separates compounds in the liquid phase before mass analysis. This is particularly useful for monitoring reaction progress and identifying both polar and non-polar byproducts.[9]Broad applicability, high sensitivity, suitable for non-volatile and thermally sensitive molecules.Can be more complex to develop methods for, potential for ion suppression effects affecting quantification.

Protocol: Sample Preparation for Analysis

  • Quench Reaction: At a designated time point, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture and quench it immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to neutralize any reactive species.

  • Extraction: Perform a liquid-liquid extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Carefully concentrate the sample under reduced pressure. Do not heat excessively to avoid degradation.

  • Analysis: Dissolve the crude residue in a suitable deuterated solvent (for NMR) or a high-purity solvent (for GC-MS or LC-MS) for analysis. Prepare standards of your starting material and, if available, the suspected defluorinated byproduct for accurate quantification.

Frequently Asked Questions (FAQs): Proactive Strategies for Prevention

This section focuses on best practices and experimental design choices to minimize the risk of defluorination from the outset.

Q1: What are the most critical parameters to control to prevent defluorination in high-temperature reactions?

Preventing defluorination requires a multi-faceted approach that considers the interplay between temperature, base, catalyst, and solvent.

  • Temperature Control: This is the most critical factor. High temperatures provide the activation energy for C-F bond cleavage. Always aim for the lowest possible temperature that allows the desired reaction to proceed at an acceptable rate. It is highly recommended to perform a temperature screening experiment (e.g., from 80°C to 120°C in 10°C increments) to find the optimal balance.

  • Base Selection: The strength and type of base can dramatically influence the rate of defluorination, particularly via the SNAr pathway. Strong, hard bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often aggressive and can act as nucleophiles, leading to defluorination.[12][13]

  • Catalyst and Ligand System (for Pd-catalyzed reactions): The choice of palladium precursor and, more importantly, the phosphine ligand, is crucial. Some ligands can promote the formation of Pd-H species, which are responsible for hydrodefluorination.[6][8]

  • Solvent Choice: As mentioned, polar aprotic solvents can accelerate SNAr. If this pathway is suspected, consider switching to less polar solvents like toluene or dioxane.[6]

Q2: Which bases are most likely to cause defluorination, and what are safer alternatives?

The choice of base is paramount. A general rule is to use the weakest base that can effectively promote the desired reaction.

Base CategoryExamplesRisk of DefluorinationRationale
High Risk NaOtBu, KOtBu, LHMDS, NaHHighThese are very strong, sterically hindered (alkoxides) or unhindered (hydride) bases that can readily act as nucleophiles or facilitate proton abstraction that leads to side reactions.[12]
Moderate Risk K₃PO₄, DBUModerateK₃PO₄ is a strong but less nucleophilic base. DBU is a non-nucleophilic organic base but can promote side reactions at high temperatures.[13]
Low Risk Cs₂CO₃, K₂CO₃LowThese are weaker inorganic bases. Their lower basicity and heterogeneous nature (in some solvents) can temper their reactivity, reducing the rate of unwanted defluorination. They are often the first choice for sensitive substrates.
Q3: My desired reaction is a Buchwald-Hartwig amination. How do I select a catalyst system that minimizes hydrodefluorination?

In Buchwald-Hartwig aminations, the key is to select a ligand that promotes rapid reductive elimination of the desired C-N bond, thereby outcompeting the hydrodefluorination pathway.[8][14]

  • Use Electron-Rich, Sterically Hindered Ligands: Modern biaryl phosphine ligands (e.g., those from the Buchwald or Hartwig groups like RuPhos, XPhos, or BrettPhos) are designed to accelerate the key steps of the catalytic cycle.[12] Their bulkiness can create a coordinatively saturated palladium center that favors reductive elimination over side reactions like beta-hydride elimination, which can be a source of Pd-H species.[8]

  • Use Pre-formed Catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results and faster activation to the active Pd(0) species, potentially reducing the lifetime of intermediates that could lead to side reactions.[13]

  • Avoid Excess Amine/Base: While the amine is a reactant, using a large excess can sometimes contribute to the formation of Pd-H species. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents).

Q4: How can I systematically troubleshoot and optimize my reaction to eliminate defluorination?

A systematic, data-driven approach is the most effective way to solve this problem. The workflow below provides a logical sequence for identifying and mitigating the root cause.

start Defluorination Observed (>5% by LCMS/GCMS) q1 Is the reaction Pd-catalyzed? start->q1 step1_pd 1. Lower Temperature (Screen 110°C -> 80°C) q1->step1_pd Yes step1_snar 1. Lower Temperature (Screen 110°C -> 80°C) q1->step1_snar No yes_path YES q2_pd Defluorination Resolved? step1_pd->q2_pd step2_pd 2. Change Base (e.g., NaOtBu -> K₂CO₃) q2_pd->step2_pd No success Problem Solved: Proceed with Optimized Conditions q2_pd->success Yes q3_pd Defluorination Resolved? step2_pd->q3_pd step3_pd 3. Change Ligand (Use bulky biarylphosphine, e.g., RuPhos) q3_pd->step3_pd No q3_pd->success Yes fail Consult Specialist: Consider alternative synthetic route step3_pd->fail no_path NO (Suspect SNAr) q2_snar Defluorination Resolved? step1_snar->q2_snar step2_snar 2. Change Base (Use weaker base, e.g., Cs₂CO₃) q2_snar->step2_snar No q2_snar->success Yes q3_snar Defluorination Resolved? step2_snar->q3_snar step3_snar 3. Change Solvent (e.g., DMF -> Toluene) q3_snar->step3_snar No q3_snar->success Yes step3_snar->fail

Caption: A workflow for troubleshooting defluorination.

References
  • 4PMC.

  • 15PMC.

  • 16MDPI.

  • 5Journal of the American Chemical Society.

  • 17PMC.

  • 18ResearchGate.

  • 8Wikipedia.

  • 19ACS Catalysis.

  • 20ResearchGate.

  • 7ACS Publications.

  • 21PMC.

  • 9MDPI.

  • 11ACS Measurement Science Au.

  • 22Nature.

  • 23ResearchGate.

  • 6Benchchem.

  • 10ATSDR.

  • 3Master Organic Chemistry.

  • 24ResearchGate.

  • 25PMC.

  • 26Hypha Discovery Blogs.

  • 2Alfa Chemistry.

  • 27PMC.

  • 28PMC.

  • 29ScienceDirect.

  • 1Wikipedia.

  • 30PrepChem.com.

  • 31DTIC.

  • 32PMC.

  • 12Chemistry LibreTexts.

  • 33MDPI.

  • 34Journal of the American Chemical Society.

  • 35PMC.

  • 13WuXi AppTec.

  • 36Organic Chemistry Portal.

  • 37Semantic Scholar.

  • 38NextSDS.

  • 14Alfa Chemistry.

  • 39International Journal of Biology, Pharmacy and Allied Sciences.

  • 40PMC.

  • 41MDPI.

  • 42ResearchGate.

  • 43Quora.

  • 44PMC.

  • VWR.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Halogenated Tetrahydroquinoline Derivatives

For researchers, scientists, and professionals in drug development, the tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities. The introduction of halogen atoms to this scaffold can significantly modulate its physicochemical properties and biological efficacy. This guide provides a comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of halogenated tetrahydroquinoline derivatives, supported by experimental data and detailed methodologies. Our objective is to offer an in-depth technical resource to inform and guide future research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Key Signaling Pathways

Halogenated tetrahydroquinoline derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining their efficacy.

Comparative Cytotoxicity

The antiproliferative activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing cytotoxicity.

A study on a series of novel tetrahydroquinolinones revealed that a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate derivative (20d) exhibited significant in vitro antiproliferative activity. This compound was found to be more effective and selective than the standard chemotherapy drug Cisplatin in both HCT-116 (colon cancer) and A-549 (lung cancer) cell lines. Another study highlighted that a 4-trifluoromethyl substituted derivative (4ag) showed potent anti-glioblastoma effects with IC50 values of 38.3 µM and 40.6 µM in SNB19 and LN229 cell lines, respectively.

Table 1: Comparative Anticancer Activity (IC50) of Halogenated Tetrahydroquinoline Derivatives

Compound ID/NameHalogen SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) 3-FluoroHCT-116 (Colon)~13Cisplatin>50
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) 3-FluoroA-549 (Lung)~13Cisplatin>50
2-((3,4-dihydroquinolin-1(2H)-yl)(4-(trifluoromethyl)phenyl)methyl)phenol (4ag) 4-TrifluoromethylSNB19 (Glioblastoma)38.3TemozolomideNot specified
2-((3,4-dihydroquinolin-1(2H)-yl)(4-(trifluoromethyl)phenyl)methyl)phenol (4ag) 4-TrifluoromethylLN229 (Glioblastoma)40.6TemozolomideNot specified

Note: Data compiled from multiple sources for comparative purposes.

Mechanism of Action: Induction of Apoptosis via the PI3K/AKT/mTOR Pathway

Several studies suggest that halogenated tetrahydroquinolines exert their anticancer effects by inducing apoptosis (programmed cell death) and promoting autophagy. One of the key signaling pathways implicated in these processes is the PI3K/AKT/mTOR pathway, which is frequently over-activated in many cancers, promoting cell growth, proliferation, and survival.

Some tetrahydroquinoline derivatives have been identified as potential inhibitors of this pathway. For instance, a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate was shown to induce autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway. This suggests that halogenation can enhance the interaction of the tetrahydroquinoline scaffold with key components of this pathway, leading to the inhibition of downstream signaling and ultimately, cancer cell death.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Halogenated_THQ Halogenated Tetrahydroquinoline Halogenated_THQ->PI3K Inhibition Halogenated_THQ->AKT Inhibition Halogenated_THQ->mTORC1 Inhibition Antimicrobial_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Bacterial Inoculum plate Inoculate Mueller-Hinton Agar Plate start->plate discs Apply Discs with Halogenated THQ Derivatives plate->discs incubate Incubate at 37°C for 18-24h discs->incubate measure Measure Zone of Inhibition (mm) incubate->measure end Determine Susceptibility measure->end

Caption: Experimental workflow for the agar diffusion method.

Neuroprotective Effects: Combating Oxidative Stress

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and inflammation. Some tetrahydroquinoline derivatives have shown promise as neuroprotective agents.

Evidence of Neuroprotection

While research on the neuroprotective effects of halogenated tetrahydroquinolines is still emerging, studies on structurally related hydroxylated derivatives provide a strong rationale for their potential. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated significant neuroprotective properties in a rat model of Parkinson's disease by reducing oxidative stress and suppressing apoptosis. It was found to be more effective than the standard drug rasagiline in improving motor coordination.

A study on a series of tetrahydroisoquinoline derivatives, which share a similar core structure, found that a 7-chloro substituted compound (8g) exhibited potent neuroprotective activity in PC-12 cells. This suggests that halogenation can be a viable strategy for developing neuroprotective tetrahydroquinoline-based compounds.

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

The neuroprotective effects of these compounds are believed to be mediated through their antioxidant and anti-inflammatory properties. They can directly scavenge reactive oxygen species (ROS) and modulate the expression of antioxidant enzymes. By reducing oxidative stress and inflammation, these compounds can help protect neurons from damage and death.

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H2O2, 6-OHDA) ROS Increased ROS Oxidative_Stress->ROS Inflammation Inflammation Inflammation->ROS Apoptosis Apoptosis ROS->Apoptosis Neuronal_Damage Neuronal Damage & Death Apoptosis->Neuronal_Damage Halogenated_THQ Halogenated Tetrahydroquinoline Halogenated_THQ->Inflammation Inhibits Halogenated_THQ->ROS Scavenges

Caption: Proposed neuroprotective mechanism of halogenated tetrahydroquinolines.

Experimental Protocols

Synthesis of a Representative Halogenated Tetrahydroquinoline: 6-Bromo-1,2,3,4-tetrahydroquinoline

A common method for the synthesis of halogenated tetrahydroquinolines involves a multi-step process starting from a corresponding aniline derivative. The following is a representative protocol for the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline.

Step-by-Step Methodology:

  • Reduction of 4-bromo-2-nitrotoluene: 4-Bromo-2-nitrotoluene is reduced to 4-bromo-2-aminotoluene using a reducing agent such as stannous chloride in hydrochloric acid.

  • Skraup synthesis: The resulting 4-bromo-2-aminotoluene is then subjected to a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) to yield 6-bromoquinoline.

  • Reduction of 6-bromoquinoline: The 6-bromoquinoline is then reduced to 6-bromo-1,2,3,4-tetrahydroquinoline using a reducing agent like sodium borohydride in the presence of a nickel catalyst, or through catalytic hydrogenation.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

In Vitro Anticancer Activity: MTT Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated tetrahydroquinoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Diffusion Method

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculate Agar Plate: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.

  • Apply Discs: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the halogenated tetrahydroquinoline derivatives onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

  • Interpret Results: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

In Vitro Neuroprotective Activity: MTT Assay against Oxidative Stress

Step-by-Step Methodology:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate for several days if required.

  • Pre-treatment with Compounds: Pre-treat the cells with different concentrations of the halogenated tetrahydroquinoline derivatives for 1-2 hours.

  • Induce Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to the wells (except for the control wells).

  • Incubation: Co-incubate the cells with the compounds and the neurotoxin for 24 hours.

  • MTT Assay: Perform the MTT assay as described in the anticancer activity protocol (steps 4-7).

  • Data Analysis: Calculate the percentage of cell viability relative to the cells treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.

Conclusion and Future Directions

Halogenated tetrahydroquinoline derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology, infectious diseases, and neuropharmacology. The strategic incorporation of halogens onto the tetrahydroquinoline scaffold has been shown to enhance their biological activities.

Future research should focus on synthesizing and screening a wider range of halogenated derivatives to establish more comprehensive structure-activity relationships. Direct comparative studies of fluoro-, chloro-, and bromo-substituted analogues are needed to delineate the precise role of each halogen in modulating activity. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways involved in their anticancer, antimicrobial, and neuroprotective effects. The continued exploration of these compounds holds great promise for the development of novel and more effective therapeutic agents.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33, 685-706. [Link]

  • Al-Trawneh, S. A. (2013). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. *Drugs under experimental and clinical research,

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical need for rigoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical need for rigorous safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be a self-validating system, integrating best practices from authoritative safety sources.

Compound Identification and Hazard Assessment

Proper disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline, a class of heterocyclic compounds common in medicinal chemistry. Its structure, containing both chlorine and fluorine atoms, is the single most important factor determining its disposal pathway.

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, hazard classifications have been notified to the European Chemicals Agency (ECHA).[1] We can further infer its hazardous properties from the safety profiles of structurally similar tetrahydroquinolines.

Property/HazardInformation for 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinolineSource / Rationale
CAS Number 1862410-77-2NextSDS[1]
Molecular Formula C₁₀H₁₁ClFNDerived from structure
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation; Specific target organ toxicity — single exposure.Notified C&L, ECHA[1]
Inferred Hazards May cause respiratory irritation.[2] Considered a hazardous chemical according to OSHA (29 CFR 1910.1200).[2]Based on SDS for 8-Methyl-1,2,3,4-tetrahydroquinoline[2]
Physical State Likely a solid or liquid at room temperature.Based on analogs like 1,2,3,4-tetrahydroquinoline (liquid) and 8-Hydroxyquinoline (solid)[3][4]
Environmental Hazard Assumed to be hazardous to aquatic life.Based on the precautionary principle for novel compounds and data for related quinolines[3]

The Core Directive: Segregation of Halogenated Waste

The presence of chlorine and fluorine atoms classifies 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline as a halogenated organic compound . This is the critical determinant for its disposal. Halogenated and non-halogenated solvent wastes must always be segregated.[5][6]

The causality behind this rule is both technical and economic. The incineration technologies required to safely destroy halogenated compounds and scrub the resulting acid gases (like HCl and HF) are more complex and costly than those for non-halogenated wastes.[5][7] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent forces the entire container to be treated as the more hazardous and expensive halogenated waste.[6]

Caption: Decision process for segregating chemical waste streams.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling the waste from the moment of generation to its final collection by environmental health and safety (EH&S) professionals.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

All handling of the compound and its waste must be conducted inside a chemical fume hood.[7] Based on the hazards of similar compounds, the following PPE is mandatory:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[8][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.[7]

  • Body Protection: A laboratory coat.[8]

Step 2: Waste Container Selection

Select a waste container that is chemically compatible with the waste being collected. For 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline and solutions thereof, a high-density polyethylene (HDPE) carboy or a glass bottle is appropriate.

  • The container must have a screw-top or other secure lid to prevent the release of vapors.[5][10]

  • Ensure the container is clean and designated specifically for "Halogenated Organic Waste."

  • All waste containers must be stored in secondary containment to mitigate spills.[7][10]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and is crucial for safety.

  • The container must be labeled as soon as the first drop of waste is added.[10][11]

  • Use a "Hazardous Waste" tag provided by your institution's EH&S department.[7][11]

  • The label must clearly state:

    • The words "Hazardous Waste" .[5][11]

    • Full chemical names of all constituents, including solvents and water. Do not use abbreviations or chemical formulas.[10]

    • The approximate percentage of each component. Keep a running log as waste is added.[5]

    • The relevant hazard characteristics (e.g., Flammable, Toxic).[7]

Step 4: Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[7][10]

  • The container must be kept closed at all times except when actively adding waste.[5][10][11] If using a funnel, it must be removed and the container capped immediately after use.[10]

  • Store the container away from heat, ignition sources, and incompatible materials like strong oxidizing agents or strong acids.[8][12]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[10][13]

Step 5: Requesting Disposal

Once the container is full (typically 75-90% capacity to allow for expansion), or if the project is complete, arrange for pickup.

  • Submit a chemical waste pickup request to your institution's EH&S department, often through an online system.[11]

  • Ensure the waste tag is fully and accurately completed before the scheduled pickup.[7]

  • Under no circumstances should this chemical waste be disposed of down the drain. [5][6][10] Federal, state, and local regulations strictly prohibit the drain disposal of hazardous wastes, particularly halogenated organic compounds.[14]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S Operations gen 1. Generation of Waste (Pure compound or in solution) ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container 3. Select Compatible Container (HDPE or Glass for Halogenated Waste) ppe->container labeling 4. Affix & Complete 'Hazardous Waste' Tag (List all constituents by full name) container->labeling storage 5. Store in Satellite Accumulation Area (SAA) (Closed container, secondary containment) labeling->storage request 6. Request Waste Pickup (Via institutional EH&S system) storage->request disposal 7. Transfer to Approved Waste Facility (Incineration) request->disposal

Caption: End-to-end workflow for hazardous chemical waste disposal.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill:

    • Evacuate personnel from the immediate area and secure access.[12]

    • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent like vermiculite or dry sand.[7][12]

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[7][12]

    • For large spills, evacuate the area and contact your institution's emergency response line or EH&S department immediately.[7]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][8]

    • Inhalation: Move the affected person to fresh air.[2][8]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [3][8]

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[15] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative, flexible standards for managing hazardous waste in laboratories.[15][16] Adherence to the protocols in this guide will ensure compliance with these federal standards as well as state and local regulations.

By implementing these scientifically sound and regulation-compliant procedures, we uphold our commitment to safety and environmental responsibility, ensuring that our pursuit of knowledge does not come at the cost of our well-being or that of our planet.

References

  • 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline - Chemical Substance Information. NextSDS. [Link]

  • 1,2,3,4-tetrahydroquinoline Information. The Good Scents Company. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]

  • Hazardous Substance Fact Sheet: Quinoline. New Jersey Department of Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Organic Solvents Waste Disposal. Princeton University Environmental Health and Safety. [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Chemical Waste Disposal Guidelines. Stanford University Environmental Health & Safety. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. [Link]

  • Hazardous Materials Recycling & Disposal. UC Berkeley College of Chemistry. [Link]

  • Halogenated Solvents in Laboratories Fact Sheet. Temple University Environmental Health and Radiation Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.